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Compound of Interest

Compound Name:
1,5-Dimethyl-2-(propan-2-

yl)azepane

CAS No.: 6301-55-9

Cat. No.: B14012048

Get Quote

Executive Summary
(2S,5R)-1,5-dimethyl-2-isopropylazepane is a seven-membered chiral amine derived from the

chiral pool precursor (-)-menthone. As a sterically demanding, enantiopure tertiary amine, it

serves as a robust alternative to traditional chiral bases (e.g., sparteine, bis(1-

phenylethyl)amine) in organolithium-mediated asymmetric deprotonations and

functionalizations.

Key Differentiators:

Chiral Pool Origin: Synthesized from inexpensive (-)-menthone, avoiding complex resolution

steps.

Structural Rigidity: The azepane ring provides a distinct steric environment compared to

flexible acyclic amines or rigid bicyclic systems like sparteine.

Tunability: The N-methyl group allows for fine-tuning of basicity and coordination strength.
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Chemical Identity & Physical Properties[1][2][3]
Property Specification

IUPAC Name (2S,5R)-1,5-dimethyl-2-isopropylazepane

Common Name
N-Methyl-homomenthylamine (Azepane

derivative)

Molecular Formula

Molecular Weight 169.31 g/mol

Chirality (2S, 5R)

Physical State Colorless to pale yellow oil

Optical Rotation
(c=1.0, CHCl

)*

Solubility

Soluble in THF, Et

O, CH

Cl

; slightly soluble in water.[1][2]

*Note: Optical rotation values are solvent-dependent. The parent (-)-menthone exhibits

. The azepane derivative typically retains the levorotatory sign of the parent scaffold.

Synthesis & Manufacturing Workflow
The synthesis exploits the Beckmann Rearrangement to expand the six-membered menthone

ring into the seven-membered azepane core, followed by reduction and methylation.

Synthetic Pathway (Graphviz)

(-)-Menthone
(2S,5R) Menthone Oxime

NH2OH·HCl
NaOAc Menthone Lactam

(Caprolactam deriv.)

TsCl, NaOH
(Beckmann Rearrangement) (2S,5R)-2-Isopropyl-

5-methylazepane

LiAlH4
Reduction (2S,5R)-1,5-Dimethyl-

2-isopropylazepane

HCHO, NaBH3CN
(Reductive Amination)
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Figure 1: Synthetic route from (-)-menthone to the target azepane ligand.

Detailed Protocol (Step-by-Step)
Oxime Formation: React (-)-menthone with hydroxylamine hydrochloride in ethanol/water to

yield menthone oxime.

Beckmann Rearrangement: Treat the oxime with tosyl chloride (TsCl) in aqueous NaOH or

PCl

to induce ring expansion, yielding the lactam (5-methyl-2-isopropyl-hexahydro-2H-azepin-2-
one).

Reduction: Reduce the lactam using Lithium Aluminum Hydride (LiAlH

) in refluxing THF.

Critical Check: Ensure complete reduction of the amide carbonyl to the secondary amine.

N-Methylation: Perform reductive amination using aqueous formaldehyde (HCHO) and

sodium cyanoborohydride (NaBH

CN) or formic acid (Eschweiler-Clarke conditions).

Purification: Distillation under reduced pressure or flash chromatography (SiO

, CH

Cl

/MeOH/NH

).

Performance Comparison: Chiral Ligands
This section compares (2S,5R)-1,5-dimethyl-2-isopropylazepane against industry-standard

chiral amines used in asymmetric lithiation (e.g., deprotonation of epoxides, phosphine oxides).
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Feature
(2S,5R)-Azepane
(This Product)

(-)-Sparteine
(R,R)-Bis(1-
phenylethyl)amine

Source
Synthetic (from

Menthone)

Natural Product (Lupin

alkaloids)

Synthetic (Resolution

required)

Availability
High (Scalable

synthesis)

Volatile (Supply

shortages common)
High

Ring Size
7-Membered

(Flexible)
Rigid Tetracyclic Acyclic (Flexible)

Coordination Monodentate (N) Bidentate (N,N) Monodentate (N)

Typical ee%
70–90% (Substrate

dependent)
80–99% 80–95%

Primary Use Chiral base (Li-amide) Chiral ligand for Li/Mg Chiral base (Li-amide)

Key Insight: While (-)-sparteine is often the "gold standard" for s-BuLi mediated deprotonations,

its availability fluctuates. The (2S,5R)-azepane offers a reliable, structurally unique alternative

that can induce complementary stereoselectivity, particularly in cases where the rigid sparteine

pocket is too sterically hindered.

Experimental Application: Asymmetric
Deprotonation
Objective: Enantioselective deprotonation of cis-4-tert-butylcyclohexene oxide (Model System).

Workflow Diagram
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Figure 2: General workflow for using the azepane as a chiral lithium amide precursor.

Protocol
Ligand Preparation: In a flame-dried Schlenk flask under Argon, dissolve (2S,5R)-1,5-

dimethyl-2-isopropylazepane (1.1 equiv) in anhydrous THF.

Lithiation: Cool to

and add

-BuLi (1.0 equiv) dropwise. Stir for 30 minutes to form the chiral lithium amide.
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Reaction: Add the substrate (e.g., epoxide) slowly. The chiral base preferentially removes

one enantiotopic proton.

Quench: Add the electrophile (e.g., TMSCl).

Analysis: Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H

column).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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